molecular formula ClSi3 B14702460 CID 78062451

CID 78062451

Cat. No.: B14702460
M. Wt: 119.71 g/mol
InChI Key: XDHNYPDNODJVGJ-UHFFFAOYSA-N
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Description

No information about CID 78062451 is available in the provided evidence. Typically, PubChem CID entries include chemical identifiers (e.g., IUPAC name, molecular formula), structural data, physicochemical properties, and biological roles .

Properties

Molecular Formula

ClSi3

Molecular Weight

119.71 g/mol

InChI

InChI=1S/ClSi3/c1-4(2)3

InChI Key

XDHNYPDNODJVGJ-UHFFFAOYSA-N

Canonical SMILES

[Si][Si]([Si])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062451 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of catalysts, automated control systems, and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78062451 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

CID 78062451 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 78062451 involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Methodological Frameworks for Compound Comparison

The evidence highlights standard approaches for comparing compounds, which could theoretically apply to CID 78062451 if data were available:

Structural Comparison

  • Example from : Substrates and inhibitors (e.g., taurocholic acid, CID 6675 vs. betulin, CID 72326 ) are compared via 2D/3D structural overlays to assess steric and electronic differences (Figure 8) .
  • Example from : Oscillatoxin derivatives (e.g., CID 185389 vs. CID 156582093 ) are analyzed for functional group variations (e.g., methylation) to explain divergent bioactivity .

Functional and Pharmacological Comparison

  • Activity Data: compares the efficacy of irinotecan-based therapies using clinical metrics like diarrhea incidence and myelosuppression rates. Similar metrics could evaluate functional analogs of this compound .
  • Analytical Techniques: LC-ESI-MS and CID fragmentation () or spectral characterization () are used to differentiate isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) based on fragmentation patterns .

Data Tables for Comparative Analysis

A hypothetical comparison table, modeled after and , might include:

Property This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula N/A C₃₀H₅₀O₂ C₃₂H₄₈O₈
Molecular Weight N/A 442.7 g/mol 584.7 g/mol
Biological Role N/A Antiviral, anticancer Cytotoxic
Key Functional Groups N/A Lupane triterpenoid Polyketide-lactone

Challenges in Comparing this compound

Missing Structural Data : Without structural details (e.g., SMILES, InChIKey), functional group analysis or docking studies are impossible .

Absence of Bioactivity Data: No pharmacological or toxicological data (e.g., IC₅₀, EC₅₀) are provided to compare efficacy or safety profiles .

Lack of Synthetic Pathways : emphasizes the need for synthetic methodologies to validate compound identity, which is unavailable here .

Recommendations for Future Work

To enable a meaningful comparison:

Obtain Structural Data : Use PubChem or spectral databases to retrieve this compound’s molecular descriptors .

Conduct In Silico Studies : Compare binding affinities or ADMET properties with analogs using tools like molecular docking .

Experimental Validation : Apply techniques from (LC-ESI-MS) or (spectroscopic characterization) to profile its activity .

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